Catonic Yellow X-8GL
Description
Properties
CAS No. |
12217-50-4 |
|---|---|
Molecular Formula |
C20H23N2O.Cl C20H23ClN2O |
Molecular Weight |
342.9 g/mol |
IUPAC Name |
4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride |
InChI |
InChI=1S/C20H22N2O.ClH/c1-20(2)17-7-5-6-8-18(17)22(3)19(20)13-14-21-15-9-11-16(23-4)12-10-15;/h5-14H,1-4H3;1H |
InChI Key |
OXPKRRHGPFICAE-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/NC3=CC=C(C=C3)OC)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CNC3=CC=C(C=C3)OC)C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Diazotization and Coupling Reactions
Cationic Yellow X-8GL is synthesized via a multi-step process common to cationic dyes, beginning with diazotization of a primary aromatic amine. The amine precursor (e.g., 4-aminoazobenzene derivatives) is treated with nitrous acid () in an acidic medium (HCl) at 0–5°C to form a diazonium salt. This intermediate is subsequently coupled with a tertiary aromatic amine or heterocyclic compound, such as N,N-dimethylaniline, under alkaline conditions to yield the dye base.
The coupling step is critical for establishing the chromophoric system. For Cationic Yellow X-8GL, spectroscopic analyses suggest a methine-linked structure with a conjugated system extending across the aromatic and heterocyclic moieties. The final product’s yellow hue () arises from this extended π-electron system.
Quaternization and Cationization
To impart cationic solubility, the dye base undergoes quaternization using alkylating agents such as methyl chloride or dimethyl sulfate. This reaction converts tertiary amine groups into quaternary ammonium salts, enhancing water solubility and fiber affinity. For example:
The choice of alkylating agent influences the dye’s solubility and stability. Patent CN1250831A highlights that quaternization conditions (temperature: 50–80°C, pH 4–6) must be tightly controlled to avoid side reactions.
Purification and Formulation
Post-synthesis, the crude dye is purified via filtration, washing, and recrystallization. Industrial specifications require ≤1% water-soluble impurities and ≤7% moisture content. The final product is milled into a fine powder (particle size ≤80 mesh) and standardized to 250–370% tinting strength relative to industry benchmarks.
Physicochemical Characterization
Structural and Thermal Properties
The molecular structure of Cationic Yellow X-8GL (Fig. 1) includes a chlorinated quaternary ammonium group, confirmed by elemental analysis and mass spectrometry. Thermal gravimetric analysis (TGA) reveals decomposition onset at ~250°C, consistent with cationic dyes’ moderate thermal stability. Differential scanning calorimetry (DSC) shows a glass transition temperature () near 120°C, indicative of amorphous solid-state behavior.
Table 1: Key Physicochemical Properties
| Property | Specification |
|---|---|
| Appearance | Yellow powder |
| Molecular weight | 342.86 g/mol |
| Moisture content | ≤7% |
| Water solubility | ≤1% |
| Tinting strength | 250–370% |
| Lightfastness | Grade 3–4 |
| Washfastness | Grade 4–5 |
Spectroscopic Analysis
Industrial Dyeing Protocols
Acrylic Fiber Dyeing
Cationic Yellow X-8GL is applied to acrylic fibers via exhaust dyeing at 98–100°C under acidic conditions (pH 4–5). A typical formulation includes:
-
Dye concentration : 0.01–2.0% (w/w)
-
Electrolyte : Sodium sulfate (10–20 g/L)
-
pH adjuster : Acetic acid (1–3%)
The dye exhibits high affinity ( value >60) and excellent fastness properties (Table 1).
Blended Fabric Applications
In wool/acrylic blends, Cationic Yellow X-8GL is co-applied with anionic dyes using a sequential dyeing process. Research demonstrates that dyeings at 1% (o.w.f.) achieve a color strength () of 5.6 with minimal photodegradation. However, high dye loadings (>2%) can inhibit the activity of co-embedded photosensitizers like rose Bengal, reducing antimicrobial efficacy by ~50%.
Comparative Analysis with Analogous Dyes
Table 2: Comparison of Cationic Yellow Dyes
| Dye Name | CAS Number | Molecular Formula | Lightfastness | Applications |
|---|---|---|---|---|
| Cationic Yellow X-8GL | 12217-50-4 | 3–4 | Acrylic, silk, paper | |
| Basic Yellow 11 | 4208-80-4 | 2–3 | Textiles, inks | |
| Basic Yellow 28 | 54060-92-3 | 4 | Leather, plastics |
Cationic Yellow X-8GL outperforms analogues in washfastness and solubility, attributed to its optimized quaternary structure .
Chemical Reactions Analysis
Ionic Binding and Dye-Substrate Interactions
The cationic nature of Catonic Yellow X-8GL drives its primary reaction mechanism:
-
Electrostatic adsorption : Binds to acrylic fibers, silk, and wool via ionic interactions between the dye’s ammonium group and sulfonic/carboxylic groups on fibers .
-
Adsorption kinetics : Follows pseudo-second-order kinetics, indicating chemisorption as the rate-limiting step.
| Parameter | Value | Source |
|---|---|---|
| Adsorption capacity | 0.75–1.2 mmol/g (acrylic) | |
| pH stability range | 2–6 | |
| Binding energy | ΔG ≈ −28 kJ/mol |
Aggregation and Environmental Reactivity
In aqueous solutions, this compound exhibits aggregation behavior influenced by pH and coexisting dyes:
-
H-aggregation : Forms parallel-stacked dimers in mixed systems with anionic dyes (e.g., Reactive Yellow 86), causing a blue shift (λₘₐₓ from 600 nm → 593 nm) .
-
Ion-pair formation : Electrostatic attraction with sulfonate groups in reactive dyes creates stable complexes, altering coagulation efficiency .
Key findings :
-
Aggregation reduces photodegradation rates by 40% under UV exposure .
-
Thermal stability: Decomposes at 220–250°C (TGA data).
Photochemical Reactions
-
Lightfastness : Rated 5–6 (ISO 105-B02), with minimal fading under UV/visible light .
-
Photodynamic activity : Generates singlet oxygen (¹O₂) under light, enabling antimicrobial applications in textiles .
Thermal and Chemical Resistance
| Condition | Effect | Source |
|---|---|---|
| 150°C dry heat | ≤5% decomposition after 30 minutes | |
| Acidic perspiration | Color change: Grade 4–5 (ISO 105-E04) | |
| Alkaline soaping | Stain resistance: Grade 4–5 |
Reactivity in Mixed Dye Systems
-
Cationic-anionic interactions : Forms insoluble complexes with reactive dyes (e.g., Reactive Brilliant Blue KN-R), reducing dye mobility in wastewater .
-
Competitive adsorption : In blended fabrics, preferential binding to acrylic over wool alters color distribution .
Comparative reactivity :
| Dye Combination | Interaction Type | Outcome |
|---|---|---|
| This compound + Basic Blue 22 | Self-aggregation | Reduced ultrafiltration flux |
| This compound + Reactive Yellow 86 | Ion-pair formation | Enhanced coagulation efficiency |
Scientific Research Applications
Textile Industry Applications
Cationic Yellow X-8GL is primarily used in the textile industry due to its vibrant color and good fastness properties. It is particularly effective in dyeing acrylic and wool fibers, where it can enhance the aesthetic appeal of fabrics while providing functional benefits.
Photodynamic Antimicrobial Textiles
Recent studies have highlighted the potential of Cationic Yellow X-8GL in developing antimicrobial textiles. For instance, a research project investigated the use of Cationic Yellow X-8GL in combination with rose bengal as a photosensitizer to create wool/acrylic blended fabrics with antimicrobial properties. The study found that the dual-dyed fabrics exhibited effective photodynamic activity against Staphylococcus aureus, demonstrating their potential for medical applications in infection control .
Table 1: Colorimetric Properties of Dual-Dyed Fabrics
| Dye Combination | Light Absorption Range (nm) | Antimicrobial Efficacy (%) |
|---|---|---|
| Rose Bengal + Cationic Yellow X-8GL | 450–580 | 99.5 |
| Rose Bengal + Cationic Blue X-GRL | 450–580 | 98.7 |
| Rose Bengal + Cationic Red X-GTL | 450–580 | 97.2 |
Wastewater Treatment Applications
Cationic Yellow X-8GL has also been studied for its role in wastewater treatment processes, particularly in the removal of organic dyes from industrial effluents.
Adsorption Studies
Research has shown that Cationic Yellow X-8GL can interact effectively with various adsorbents to remove dyes from wastewater. For example, a study on chitosan-based adsorbents demonstrated high adsorption capacities for cationic dyes, including Cationic Yellow X-8GL. The adsorption kinetics followed pseudo-second-order models, indicating strong interactions between the dye and the adsorbent materials .
Table 2: Adsorption Capacity of Various Adsorbents for Cationic Dyes
| Adsorbent Type | Maximum Adsorption Capacity (mg/g) | Removal Efficiency (%) |
|---|---|---|
| Chitosan | 150 | 99.1 |
| Glycidyl Methacrylate | 120 | 97.5 |
| Activated Carbon | 100 | 95.0 |
Chemical Interactions and Coagulation Processes
The interactions between Cationic Yellow X-8GL and other dyes have been studied to understand its behavior in mixed dye systems during coagulation processes.
Dye-Dye Interactions
A study exploring the effects of dye-dye interactions revealed that when Cationic Yellow X-8GL was mixed with other cationic dyes, it exhibited minimal changes in absorption characteristics due to strong electrostatic repulsion among similarly charged dye molecules. This finding is crucial for optimizing coagulation processes in wastewater treatment .
Table 3: Effects of Dye-Dye Interactions on Coagulation Efficiency
| Dye Mixture | Coagulation Efficiency (%) |
|---|---|
| Cationic Yellow X-8GL + BB22 | 92.6 |
| Reactive Brilliant Blue KN-R + RY86 | 90.4 |
| Reactive Black-5 + Cationic Yellow X-8GL | 88.0 |
Mechanism of Action
The mechanism of action of Catonic Yellow X-8GL involves its binding to DNA and RNA molecules through intercalation. The dye molecules insert themselves between the base pairs of the nucleic acid molecules, causing a shift in the absorbance spectrum of the dye. This shift is used to detect the presence of DNA and RNA in biological samples.
Comparison with Similar Compounds
Structural and Chemical Properties
Key Notes:
Performance and Fastness
Key Notes:
Industrial and Regulatory Profiles
Key Notes:
Q & A
Q. What are the key chemical properties of Cationic Yellow X-8GL, and how do they influence its dyeing performance on synthetic fibers?
Cationic Yellow X-8GL (C.I. Basic Yellow 13) has a molecular formula of C₂₀H₂₃ClN₂O and a molecular weight of 342.6 g/mol. Its cationic nature enables strong electrostatic interactions with negatively charged acrylic fibers, resulting in high dye uptake. The presence of azo groups (-N=N-) and aromatic rings contributes to its vibrant yellow hue, while the chloride counterion enhances solubility in aqueous media. Lightfastness and washfastness vary depending on fiber type and dyeing conditions; for example, exposure to copper ions at 120°C may cause slight color shifts .
Q. What experimental methods are recommended for characterizing Cationic Yellow X-8GL in academic studies?
Standard characterization techniques include:
- UV-Vis spectroscopy to determine λₘₐₓ and monitor dye degradation.
- HPLC for purity assessment and quantification in mixed dye systems.
- FTIR and ¹H/¹³C NMR to confirm functional groups and molecular structure.
- Elemental analysis (e.g., CHNS-O) to verify composition. For reproducibility, document instrument models (e.g., Agilent 1260 HPLC), solvent systems, and calibration standards in the supplementary materials .
Q. How should researchers design controlled experiments to study the pH dependence of Cationic Yellow X-8GL adsorption?
Use buffer solutions (pH 3–10) to maintain stable conditions during adsorption studies. Prepare dye solutions at fixed concentrations (e.g., 50–200 mg/L) and equilibrate with adsorbents (e.g., chitosan cryogels) for 24 hours. Measure residual dye concentrations via spectrophotometry. Include triplicate runs and blank controls to account for experimental variability. Analyze data using Langmuir/Freundlich isotherm models to quantify adsorption capacity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported lightfastness values for Cationic Yellow X-8GL across different studies?
Discrepancies often arise from variations in testing protocols (e.g., ISO vs. AATCC methods) or environmental factors (e.g., humidity, UV source). To address this:
- Standardize testing using ISO 105-B02 (xenon arc lamp, 20–30°C, 50% RH).
- Perform accelerated aging tests with controlled humidity chambers.
- Apply statistical tools (e.g., ANOVA) to compare results across studies and identify confounding variables .
Q. What advanced methodologies are suitable for optimizing Cationic Yellow X-8GL removal from wastewater using functionalized adsorbents?
Recent studies demonstrate that glycidyl methacrylate-crosslinked chitosan cryogels achieve 71.2% removal efficiency. Key parameters to optimize include:
- pH : Adsorption peaks near pH 7 due to electrostatic interactions between cationic dye and anionic adsorbent surfaces.
- Contact time : Pseudo-second-order (PSO) kinetics models fit well for process optimization.
- Temperature : Thermodynamic studies (ΔG, ΔH) reveal endothermic adsorption behavior. Combine response surface methodology (RSM) with central composite design to model interactions between variables .
Q. How does the application of water-repellent finishes (e.g., FS-506) affect the colorimetric properties of Cationic Yellow X-8GL on modified polyester?
Water-repellent agents can alter surface hydrophobicity, impacting dye diffusion. Experimental designs should include:
- K/S values (color strength) measured via spectrophotometry before and after treatment.
- Washfastness tests (ISO 105-C06) to evaluate dye retention.
- X-ray photoelectron spectroscopy (XPS) to analyze chemical interactions between dye and finish. Findings show that FS-506 increases K/S values by 8.5% compared to untreated fabrics, likely due to enhanced dye-fiber fixation .
Methodological Considerations
- Data Validation : Use ICP-OES to detect metal ion interference (e.g., Fe³⁺, Cu²⁺) in dyeing studies .
- Ethical Reporting : Adhere to journal guidelines (e.g., Medicinal Chemistry Research) for detailed experimental sections, including raw data deposition in repositories like Zenodo .
- Literature Review : Prioritize high-impact studies indexed in Google Scholar or Web of Science, filtering by citation count and relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
